molecular formula C23H21N5O2 B2653851 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 899388-14-8

2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2653851
CAS RN: 899388-14-8
M. Wt: 399.454
InChI Key: SFBYIAVEKBQHPU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole-based drugs work by interacting with enzymes or receptors in the body, often by mimicking or blocking the natural substances that usually interact with these targets .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

CAS RN

899388-14-8

Product Name

2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C23H21N5O2

Molecular Weight

399.454

IUPAC Name

2-benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4-13H,14H2,1-3H3

InChI Key

SFBYIAVEKBQHPU-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C

solubility

not available

Origin of Product

United States

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